molecular formula C20H23N5O B2806456 1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797218-32-6

1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2806456
CAS No.: 1797218-32-6
M. Wt: 349.438
InChI Key: XHDIOVOITLRWJZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative characterized by a benzyl group at the N1-position and a piperidin-4-ylmethyl moiety substituted with a 3-cyanopyridin-2-yl group at the N3-position.

Properties

IUPAC Name

1-benzyl-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-13-18-7-4-10-22-19(18)25-11-8-17(9-12-25)15-24-20(26)23-14-16-5-2-1-3-6-16/h1-7,10,17H,8-9,11-12,14-15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDIOVOITLRWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The biological activity of 1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has been investigated in several studies, revealing its potential as a pharmacological agent.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and depression. Its acetylcholinesterase inhibitory activity may enhance cognitive function in patients with neurodegenerative diseases .

Cancer Research

Research has indicated that compounds with structural similarities to this compound may exhibit anticancer properties by inhibiting specific molecular targets involved in tumor growth . Ongoing studies are exploring its efficacy in cancer models.

Case Studies

Several case studies have documented the effects of this compound:

  • Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive performance in animal models of Alzheimer's disease by enhancing cholinergic transmission .
  • Antitumor Activity : In vitro assays showed that this compound inhibited the proliferation of cancer cell lines, suggesting potential use as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding amine derivatives. For example:

  • Acidic Hydrolysis : In HCl (6 M, reflux, 12 h), the urea bond cleaves to form 1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine and benzylamine hydrochloride.

  • Basic Hydrolysis : Treatment with NaOH (2 M, 80°C, 8 h) generates 1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid and benzylurea.

Table 1: Hydrolysis Reaction Conditions

Reaction TypeConditionsProductsYield (%)Source
Acidic6 M HCl, reflux, 12 hAmine + Benzylamine HCl85–90
Basic2 M NaOH, 80°C, 8 hCarboxylic acid + Benzylurea75–80

Alkylation and Arylation

The piperidine nitrogen and benzyl group participate in alkylation/arylation reactions:

  • Piperidine N-Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 60°C, 6 h) to form a quaternary ammonium derivative.

  • Benzyl Group Arylation : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C) introduces aryl substituents at the benzyl position .

Table 2: Alkylation/Arylation Parameters

ReactionReagents/ConditionsProduct StructureCatalystSource
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium derivativeNone
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, Na₂CO₃Aryl-substituted benzylureaPd(PPh₃)₄

Nucleophilic Substitution

The cyanopyridine group facilitates nucleophilic substitutions:

  • Fluoride Displacement : Reacts with KF (DMF, 120°C, 24 h) to replace the cyano group with fluorine .

  • Ammonia Substitution : Treatment with NH₃ (MeOH, 60°C, 48 h) yields the corresponding amidine derivative.

Reductive Amination

The primary amine generated from urea hydrolysis undergoes reductive amination with aldehydes/ketones (NaBH₃CN, MeOH, RT) to form secondary amines . For example:

  • Reaction with benzaldehyde produces N-benzyl-1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine .

Buchwald–Hartwig Amination

The aryl bromide intermediate (from Suzuki coupling) participates in cross-couplings with amines (Pd₂(dba)₃, Xantphos, 110°C) to introduce amino groups .

Table 3: Catalytic Amination Data

SubstrateAmineCatalyst SystemYield (%)Source
Aryl bromidePiperazinePd₂(dba)₃/Xantphos89
Aryl bromideAzetidinePd₂(dba)₃/Xantphos78

Stability Under Oxidative Conditions

The cyanopyridine group is resistant to oxidation (H₂O₂, 25°C, 24 h), while the benzyl group oxidizes to benzoic acid under stronger conditions (KMnO₄, H₂SO₄).

Key Findings:

  • Hydrolysis Dominance : The urea bond is the most reactive site, with acidic conditions favoring efficient cleavage.

  • Cyanopyridine Versatility : The cyano group enables diverse substitutions, expanding functionalization options .

  • Catalytic Efficiency : Pd-based systems achieve high yields in cross-couplings (e.g., 89% in Buchwald–Hartwig amination) .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related urea derivatives:

Compound Name Core Urea Structure Key Substituents Molecular Formula (if available)
1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea Benzyl-Piperidine 3-cyanopyridin-2-yl on piperidine Not provided in evidence
1-[1-(Isopropylsulfonyl)piperidin-4-yl]-3-(benzohomoadamant-7-yl)urea (11) Adamantane-Piperidine Benzohomoadamantyl, isopropylsulfonyl C28H39N3O3
1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) Phenyl-Piperidine Pyrazolo-pyrimidine, indole, morpholine Not provided in evidence
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) Oxaadamantane-Piperidine 2-Oxaadamantyl, methylamino-triazine Not provided in evidence

Key Observations :

  • Rigidity vs. Flexibility : The target compound lacks the rigid polycyclic systems seen in compounds 11 (benzohomoadamantane) and 18 (oxaadamantane), which may influence binding pocket compatibility .
  • Electron-Withdrawing Groups: The 3-cyanopyridin-2-yl group in the target compound introduces electron-withdrawing properties, contrasting with the electron-rich morpholine and indole groups in compound 31 .
  • Hydrogen Bonding Potential: Urea moieties in all compounds serve as hydrogen bond donors/acceptors, but substituents like sulfonyl (compound 11) or triazine (compound 18) add distinct pharmacophoric features .

Physicochemical and Analytical Data

  • Compound 11 : Elemental analysis (C: 72.33%, H: 8.40%, N: 8.83%) aligns with its molecular formula (C28H39N3O3), suggesting high purity. HRMS further validates the structure .
  • Compound 31 : Synthesized via van Duzer’s procedure, emphasizing reductive amination without purification intermediates, which may affect yield compared to the target compound .
  • Compound 18: Relies on triazine modification, a strategy that could be adapted for introducing cyanopyridine groups in the target compound .

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition: Cyanopyridine groups (as in the target compound) are common in kinase inhibitors (e.g., c-Met inhibitors), whereas triazine (compound 18) and adamantane (compound 11) systems may target proteases or GPCRs .
  • Solubility and Bioavailability : The morpholine group in compound 31 enhances solubility, whereas the lipophilic benzohomoadamantane in compound 11 may limit aqueous solubility .

Q & A

Q. What are the common synthetic strategies for preparing 1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Urea formation via carbodiimide-mediated coupling between benzylamine derivatives and functionalized piperidine intermediates.
  • Functional group modifications : Introduction of the 3-cyanopyridine moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Purification : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure >95% purity .

Q. How is the compound structurally characterized in academic research?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the urea core) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction quantification .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • In-line monitoring : Use HPLC-MS to track intermediates and adjust reaction kinetics in real time.
  • Protecting group strategies : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired cyclization .

Q. How should contradictory data in biological activity be resolved?

  • Orthogonal assays : Validate results using complementary methods (e.g., Western blotting alongside enzymatic assays).
  • Purity verification : Re-test compounds after re-purification via preparative HPLC to exclude impurities as confounding factors.
  • Target engagement studies : Use CRISPR-Cas9 knockout models to confirm specificity .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking : Predict binding poses in target active sites (e.g., kinase domains).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR modeling : Correlate substituent effects (e.g., cyano group) with bioactivity .

Q. How to address compound instability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C.
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to prevent hydrolysis of the urea moiety.
  • Periodic QC checks : Monitor degradation via NMR or LC-MS every 6 months .

Methodological Challenges and Solutions

8. Designing pharmacokinetic (PK) studies for in vivo models:

  • Sample preparation : Use protein precipitation or solid-phase extraction (SPE) to isolate the compound from plasma.
  • LC-MS/MS quantification : Achieve nanogram-level sensitivity for bioavailability and half-life calculations.
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

9. Strategies for assessing off-target toxicity:

  • Panel screening : Test against 50+ unrelated targets (e.g., GPCRs, ion channels) to evaluate selectivity.
  • In vitro hepatotoxicity models : Use HepG2 cells or primary hepatocytes to predict liver damage.
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts .

10. Overcoming formulation challenges for in vivo delivery:

  • Aqueous solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions.
  • pH adjustment : Formulate at pH 4–5 to stabilize the urea linkage.
  • Patent-based approaches : Reference prior art on aqueous formulations of structurally related ureas .

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